3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole
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Overview
Description
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole is a complex organic compound belonging to the class of pyrrolocarbazoles. These compounds are characterized by a fused ring system containing both pyrrole and carbazole units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including catalytic hydrogenation or chemical reduction using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, LiAlH4, NaBH4 under inert atmosphere.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), alkylating agents (e.g., alkyl halides) under various conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[2,3-a]carbazole
- Pyrrolo[2,3-c]carbazole
- Pyrrolo[2,3-b]carbazole
- Dipyrrolo[3,2-c:2′,3′-g]carbazole
Uniqueness
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole is unique due to its specific ring fusion pattern and the presence of a methyl group at the 3-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12N2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-10H-pyrrolo[3,2-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-17-9-8-12-14(17)7-6-11-10-4-2-3-5-13(10)16-15(11)12/h2-9,16H,1H3 |
InChI Key |
DXZRVLJBINZGHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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